N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide
CAS No.: 2034377-92-7
Cat. No.: VC11807990
Molecular Formula: C19H17N3O3S
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034377-92-7 |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C19H17N3O3S/c23-26(24,19-7-3-5-15-4-1-2-6-18(15)19)21-9-10-22-13-17(12-20-22)16-8-11-25-14-16/h1-8,11-14,21H,9-10H2 |
| Standard InChI Key | NJBNWNJMSYXRAW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Introduction
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide is a complex organic compound featuring a sulfonamide group, a naphthalene ring, and a pyrazole-furan moiety. This structure suggests potential applications in medicinal chemistry due to the bioactivity of its functional groups.
The sulfonamide group is a well-known pharmacophore in drugs with antibacterial, antifungal, and anti-inflammatory properties. The pyrazole ring has been extensively studied for its role in modulating biological pathways, including enzyme inhibition and receptor binding. The furan ring further enhances the compound's chemical reactivity and potential biological activity.
Structural Features
The compound contains:
-
Naphthalene-1-sulfonamide core: Known for its stability and bioactive properties.
-
Pyrazole ring: A five-membered heterocyclic group with nitrogen atoms that often exhibits anti-inflammatory and anticancer activities.
-
Furan substituent: A five-membered oxygen-containing aromatic ring contributing to electron density and reactivity.
This combination of functional groups makes the compound a candidate for drug development targeting enzymatic or receptor-mediated pathways.
Synthesis Pathway
The synthesis of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide likely involves:
-
Formation of the pyrazole-furan intermediate:
-
Reacting hydrazine derivatives with furan aldehydes under acidic or basic conditions.
-
-
Coupling with naphthalene sulfonyl chloride:
-
Using nucleophilic substitution to attach the sulfonamide group.
-
-
Final assembly:
-
Introducing the ethyl linker through alkylation reactions.
-
Potential Applications
Based on its structure, this compound may have applications in:
-
Pharmaceuticals: Sulfonamides and pyrazoles are prominent in drug design for antimicrobial, anti-inflammatory, and anticancer therapies.
-
Enzyme Inhibition: The sulfonamide group can mimic natural substrates of enzymes, potentially inhibiting their activity.
-
Receptor Modulation: The pyrazole-furan moiety may interact with specific receptors due to its aromaticity and electron density.
Biological Activity
While specific data on this compound are unavailable, analogs with similar structures have demonstrated:
-
Antimicrobial activity against Candida albicans and other pathogens .
-
Anti-inflammatory effects by modulating cyclooxygenase (COX) enzymes .
Further studies, including docking simulations and in vitro assays, are necessary to confirm these activities.
Analytical Data
The characterization of such compounds typically involves:
-
NMR Spectroscopy: To confirm the structure via hydrogen and carbon environments.
-
Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify functional groups like sulfonamides and aromatic rings .
Comparative Analysis with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume